1-Vinyl-1,3-dihydro-isobenzofuran
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Overview
Description
1-Vinyl-1,3-dihydro-isobenzofuran is an organic compound belonging to the class of isobenzofurans It is characterized by a vinyl group attached to the 1-position of the isobenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Vinyl-1,3-dihydro-isobenzofuran can be synthesized through several methods. One common approach involves the Diels-Alder reaction of isobenzofuran with vinyl-containing dienophiles. This reaction typically requires moderate temperatures and can be catalyzed by Lewis acids to improve yields.
Industrial Production Methods: Industrial production of this compound often involves the use of readily available starting materials and scalable reaction conditions. The process may include the reduction of phthalic acid derivatives followed by vinylation under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Vinyl-1,3-dihydro-isobenzofuran undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, altering the compound’s reactivity and properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isobenzofuran ring, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, hydrogen peroxide, and subcritical water.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Substitution: Electrophiles such as halogens or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: Isobenzofuran-1(3H)-one derivatives.
Reduction: Ethyl-substituted isobenzofurans.
Substitution: Various substituted isobenzofurans depending on the electrophile used.
Scientific Research Applications
1-Vinyl-1,3-dihydro-isobenzofuran has several applications in scientific research:
Industry: The compound is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-vinyl-1,3-dihydro-isobenzofuran exerts its effects depends on its chemical structure and the specific reactions it undergoes. For example, its antioxidant activity is attributed to its ability to scavenge free radicals through electron donation or hydrogen atom transfer . The compound’s reactivity is influenced by resonance and inductive effects, as well as hydrogen bonding interactions.
Comparison with Similar Compounds
1-Vinyl-1,3-dihydro-isobenzofuran can be compared to other isobenzofuran derivatives, such as:
Isobenzofuran-1(3H)-one: Lacks the vinyl group, making it less reactive in certain cycloaddition reactions.
3-Hydroxyisobenzofuran-1(3H)-one: Contains a hydroxyl group, enhancing its hydrogen bonding capabilities and altering its reactivity.
4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran: Exhibits different biological activities due to additional functional groups.
The uniqueness of this compound lies in its vinyl group, which provides distinct reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
32521-09-8 |
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Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-ethenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C10H10O/c1-2-10-9-6-4-3-5-8(9)7-11-10/h2-6,10H,1,7H2 |
InChI Key |
ILDNZTRIVHPVAU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C2=CC=CC=C2CO1 |
Origin of Product |
United States |
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